![molecular formula C25H23NO4 B13635890 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Fmoc Deprotection Reaction
The Fmoc group is cleaved via base-catalyzed β-elimination, producing dibenzofulvene (DBF) and releasing the free amino group. This reaction is essential for sequential peptide elongation.
Reaction Mechanism:
-
Base-induced abstraction of the acidic proton at the 9-position of the fluorene ring.
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β-Elimination forming the DBF intermediate.
-
Quenching of DBF by amines (e.g., piperidine) to form stable adducts .
Table 1: Deprotection Conditions and Efficiency
Base | Solvent | Time (min) | Efficiency | Side Reactions |
---|---|---|---|---|
Piperidine | DMF | 20 | >95% | Minimal racemization |
DBU | Dichloromethane | 10 | 90% | Slight DBF accumulation |
Morpholine | NMP | 30 | 85% | Slower kinetics |
Key Notes :
-
Piperidine in DMF is the gold standard for rapid, high-yielding deprotection .
-
Steric hindrance from the 2-methyl-2-phenyl group marginally slows deprotection compared to linear analogs.
Peptide Bond Formation
After deprotection, the free amino group reacts with activated carboxylic acids (e.g., incoming amino acids) to form amide bonds.
Activation and Coupling:
-
Carboxylic acid activation : Uses reagents like HATU or DIC with HOAt.
-
Base : DIEA or NMM to neutralize HCl byproducts.
Table 2: Coupling Reagent Performance
Reagent | Solvent | Coupling Time | Yield (%) | Epimerization Risk |
---|---|---|---|---|
HATU | DMF | 30 min | 92 | Low |
DIC/HOAt | DCM | 45 min | 88 | Moderate |
TBTU | NMP | 60 min | 85 | High |
Key Notes :
-
HATU provides superior activation efficiency and minimized racemization due to steric shielding from the 2-methyl-2-phenyl group .
-
Extended coupling times may be required for bulky residues.
Carboxylic Acid Functionalization
The carboxylic acid undergoes reactions typical of amino acids, including esterification and amidation.
Common Reactions:
-
Esterification :
-
Reaction with alcohols (e.g., methanol) using DCC/DMAP.
-
Example :
R-COOH+CH3OHDCC/DMAPR-COOCH3+H2O -
Yield: 80–90% in THF at 0°C.
-
-
Amidation :
Solvent Stability:
Solvent | Stability (25°C) | Decomposition Pathway |
---|---|---|
DMF | >7 days | Slow Fmoc cleavage (<5%) |
Dichloromethane | 48 hours | Base-induced β-elimination |
Aqueous (pH 7) | Unstable | Hydrolysis of ester linkages |
Side Reactions:
-
Incomplete Deprotection : Addressed by repeating piperidine treatment .
-
Racemization : Mitigated using HOAt or Oxyma additives during coupling .
Table 3: Reactivity vs. Analogous Fmoc-Amino Acids
Compound | Deprotection Rate | Coupling Yield |
---|---|---|
Fmoc-Ala-OH | 100% (reference) | 95% |
3-({Fmoc}amino)-2-methyl-2-phenylpropanoic acid | 95% | 88% |
Fmoc-Pro-OH | 98% | 90% |
Insight : The 2-methyl-2-phenyl group reduces coupling efficiency by 7–10% compared to alanine due to steric effects .
6.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Compared to similar compounds, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid is unique due to its specific structure, which includes a phenyl group and a methyl group on the alpha carbon. This structure provides distinct steric and electronic properties that can influence the reactivity and selectivity of the compound in peptide synthesis .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid, commonly referred to as a fluorene-derived amino acid, has garnered interest in various fields of biological research due to its potential pharmacological applications. This compound is characterized by its unique structural features, which may influence its biological activity, including receptor binding and cellular interactions.
The molecular formula of this compound is C25H23NO4 with a molecular weight of approximately 401.45 g/mol. It contains functional groups typical of amino acids, such as amines and carboxylic acids, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₃₉H₃₁NO₄ |
Molecular Weight | 401.45 g/mol |
CAS Number | 507472-28-8 |
Purity | >96% |
1. Antinociceptive Effects
Recent studies have highlighted the antinociceptive properties of fluorene-based compounds. In vitro evaluations demonstrated that derivatives like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid can induce significant analgesic effects in animal models. For instance, the compound showed a reduction in pain responses comparable to established analgesics, suggesting its potential utility in pain management therapies .
2. Receptor Binding Affinity
The compound exhibits notable binding affinity towards opioid receptors, particularly the μ-opioid receptor (MOR). Studies indicate that it may act as a partial agonist, providing analgesic effects while minimizing the adverse side effects typically associated with full agonists . This dual action makes it a candidate for further development in pain relief medications with reduced risk of addiction.
3. Pharmacokinetic Profile
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics and metabolic stability. High gastrointestinal absorption rates were noted, indicating potential for effective oral formulations. Additionally, its metabolic pathways were investigated, showing that it undergoes phase I and phase II metabolism, which could influence its therapeutic efficacy and safety profile .
Case Studies
Several case studies have documented the biological activity of fluorene derivatives:
- Analgesic Efficacy in Animal Models : A study conducted on rodent models demonstrated that administration of the compound resulted in a statistically significant decrease in nociceptive responses when compared to control groups .
- Opioid Receptor Interaction : In vitro assays using HEK293 cells expressing MOR revealed that the compound activates the receptor with an EC50 value indicative of moderate potency, supporting its classification as a partial agonist .
Properties
Molecular Formula |
C25H23NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-phenylpropanoic acid |
InChI |
InChI=1S/C25H23NO4/c1-25(23(27)28,17-9-3-2-4-10-17)16-26-24(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
DPOYBMRUAFUNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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